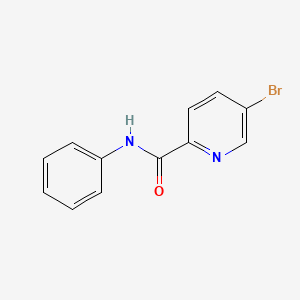

5-bromo-N-phenylpyridine-2-carboxamide

Description

Chemical Classification and Nomenclature

This compound belongs to the extensive family of heterocyclic aromatic compounds, specifically classified as a brominated pyridinecarboxamide derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the bromine substituent occupies the 5-position of the pyridine ring, while the carboxamide functional group extends from the 2-position with a phenyl group attached to the nitrogen atom. This structural arrangement places the compound within the broader category of aryl halides and aromatic heterocycles, specifically among pyridine derivatives that have found significant utility in pharmaceutical intermediates and organic synthesis.

The molecular identity of this compound is definitively established through multiple chemical identifiers including its Chemical Abstracts Service registry number 1270882-07-9 and MDL number MFCD17259442. The compound's classification extends to several functional group categories including amides, aryl halides, aryl bromides, and heterocyclic compounds, reflecting its multifaceted chemical nature. Within the context of medicinal chemistry, it represents a privileged scaffold that combines the electron-deficient pyridine ring system with strategically positioned halogen substitution and amide functionality, features that are frequently exploited in drug discovery programs.

The nomenclature system also recognizes alternative descriptive names that emphasize different structural aspects of the molecule. The compound may be referenced in scientific literature through various synonymous expressions that highlight its carboxamide functionality or its relationship to picolinic acid derivatives. This systematic naming approach ensures unambiguous identification across different research disciplines and facilitates effective communication within the global scientific community.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical evolution of pyridine chemistry, which traces its origins to the pioneering work of Scottish chemist Thomas Anderson in the mid-nineteenth century. Anderson's discovery of pyridine in 1849 through the high-temperature distillation of animal bones laid the foundation for an entire branch of heterocyclic chemistry that would eventually encompass thousands of derivatives. His systematic investigation of the distillation products from bone oil led to the isolation of several nitrogen-containing heterocycles, including pyridine and related compounds such as picoline.

The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1870s established the theoretical framework necessary for understanding substituted pyridine derivatives. Their recognition that pyridine's structure derived from benzene through the replacement of one carbon-hydrogen unit with nitrogen provided the conceptual basis for designing and synthesizing functionalized pyridine compounds. This fundamental understanding enabled subsequent generations of chemists to develop sophisticated synthetic methodologies for accessing complex pyridine-based molecules.

The synthetic methodology revolution in pyridine chemistry accelerated with Arthur Rudolf Hantzsch's development of the first major pyridine synthesis in 1881. Although the Hantzsch pyridine synthesis initially suffered from low yields and cumbersome reaction conditions, it demonstrated the feasibility of constructing pyridine rings from simpler precursors. The subsequent advancement by Russian chemist Aleksei Chichibabin in 1924, who developed an improved synthesis based on formaldehyde, acetaldehyde, and ammonia, established the industrial foundation for large-scale pyridine production.

The evolution from these classical synthetic approaches to contemporary methods for producing specialized derivatives like this compound reflects the continuous refinement of heterocyclic chemistry over more than a century. Modern synthetic protocols have enabled the precise introduction of specific substituents at desired positions, allowing for the systematic exploration of structure-activity relationships that drive current pharmaceutical research initiatives.

Structural Characteristics and Identification

The molecular architecture of this compound exhibits several distinctive structural features that define its chemical behavior and biological activity profile. The compound's molecular formula of C₁₂H₉BrN₂O corresponds to a molecular weight of 277.12 grams per mole, establishing its position among medium-sized heterocyclic molecules suitable for pharmaceutical applications. The structural framework incorporates a pyridine ring system as the central aromatic core, with the nitrogen atom providing both electronic and geometric characteristics that distinguish it from purely carbocyclic aromatic systems.

The bromine substituent at the 5-position of the pyridine ring introduces significant electronic and steric effects that influence the compound's reactivity patterns. Bromine, as a moderately large halogen with substantial electronegativity, withdraws electron density from the aromatic system while simultaneously providing a site for potential nucleophilic substitution reactions. This dual functionality makes the compound valuable as both a synthetic intermediate and a bioactive molecule, since the bromine atom can be selectively replaced with other functional groups through established cross-coupling methodologies.

The carboxamide functionality extending from the 2-position represents another critical structural element that contributes to the compound's biological activity and physical properties. The amide group provides hydrogen bonding capabilities through both the carbonyl oxygen and the nitrogen-hydrogen bond, features that are essential for molecular recognition in biological systems. The phenyl group attached to the amide nitrogen introduces additional aromatic character and increases the molecular lipophilicity, potentially enhancing membrane permeability and protein binding interactions.

The overall three-dimensional arrangement of these structural elements creates a molecule with distinct regions of varying electronic density and hydrogen bonding potential. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide nitrogen serves as a hydrogen bond donor, establishing a complementary binding profile that can interact effectively with diverse biological targets.

Current Research Landscape and Applications

Contemporary research involving this compound spans multiple scientific disciplines, with particularly intensive investigation in medicinal chemistry and pharmaceutical development. The compound has emerged as a significant lead structure in anticancer research, where systematic studies have demonstrated its capacity to inhibit cell proliferation across various cancer cell lines. Research investigations have specifically documented its effectiveness against breast cancer cell line MDA-MB-231 and prostate cancer cell line LNCaP, establishing its potential as a broad-spectrum anticancer agent.

The mechanistic basis for the compound's anticancer activity involves the induction of apoptosis through caspase pathway activation. This mechanism represents a particularly attractive therapeutic approach because it exploits the natural cellular death machinery rather than relying on non-specific cytotoxic effects. The ability to selectively trigger apoptosis in cancer cells while potentially sparing normal cells makes this compound class especially valuable for drug development programs focused on improving therapeutic indices.

| Research Application | Specific Activity | Target Systems | Reference |

|---|---|---|---|

| Anticancer Research | Cell proliferation inhibition | MDA-MB-231, LNCaP cell lines | |

| Anti-inflammatory Studies | NLRP3 inflammasome inhibition | IL-1β, IL-18 cytokine pathways | |

| Apoptosis Induction | Caspase pathway activation | Multiple cancer cell types | |

| Synthetic Chemistry | Cross-coupling reactions | Suzuki coupling applications |

Anti-inflammatory research represents another major application area where this compound has shown considerable promise. The compound's ability to inhibit NLRP3 inflammasome activation addresses a critical pathway in chronic inflammatory diseases, as this protein complex plays central roles in processing pro-inflammatory cytokines. The documented reduction in interleukin-1β and interleukin-18 levels following treatment suggests potential therapeutic applications in conditions characterized by excessive inflammatory responses.

The synthetic utility of this compound extends beyond its direct biological applications to encompass its role as a versatile intermediate in organic synthesis. The strategically positioned bromine atom enables various cross-coupling reactions, particularly Suzuki coupling methodologies that allow for the introduction of diverse aromatic and heteroaromatic substituents. This synthetic flexibility has made the compound valuable for structure-activity relationship studies and for the development of analogs with enhanced or modified biological properties.

Properties

IUPAC Name |

5-bromo-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVZDWMTJNQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Direct Amidation of 5-Bromo-pyridine-2-carboxylic Acid Derivatives

This classical approach involves activating the carboxylic acid group at the 2-position of 5-bromopyridine to form an acyl chloride intermediate, followed by nucleophilic substitution with aniline to form the desired amide.

- Activation of 5-bromo-pyridine-2-carboxylic acid with thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to form the acyl chloride intermediate.

- Subsequent reaction of the acyl chloride with aniline in the presence of a base such as pyridine to neutralize the generated HCl.

- Purification of the product by crystallization or chromatography.

Reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl chloride formation | Thionyl chloride, catalytic DMF, reflux | Not always isolated | Immediate use recommended |

| Amidation | Aniline, pyridine, ambient to mild heating | 70–90% | High purity achieved |

This method is supported by analogous syntheses of N-phenylpyrazine-2-carboxamides, where similar activation and amidation steps yield high purity products with yields up to 90%.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide a versatile route to introduce the phenyl group onto the nitrogen of the carboxamide or to modify the pyridine ring prior to amidation.

- Starting from 5-bromo-2-aminopyridine or related derivatives.

- Coupling with arylboronic acids or esters under Pd(0) catalysis.

- Subsequent conversion of the amino group to the carboxamide.

- Synthesis of 5-bromo-3-methyl-N-phenylpyridine-2-carboxamide via palladium-catalyzed Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid.

- Optimization of reaction parameters such as temperature, catalyst loading, base, and solvent to maximize yield and purity.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |

| Base | Potassium phosphate or carbonate |

| Solvent | 1,4-Dioxane, DMF, or toluene |

| Temperature | 80–110 °C |

| Reaction time | 4–24 hours |

Yields for such Suzuki coupling reactions generally range from moderate to good (40–80%), depending on substrate and conditions.

Detailed Example: Preparation from 2-Bromomalonaldehyde and Amidines

A patented method for preparing 5-bromo-2-substituted pyrimidine derivatives (which are structurally related to pyridine carboxamides) involves a one-step reaction of 2-bromomalonaldehyde with amidine compounds in acidic media.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction setup | 2-bromomalonaldehyde + amidine hydrochloride in glacial acetic acid with 3A molecular sieves | 33–43% | Reaction temperature ramped from 0 °C to 100 °C over several hours |

| Reaction time | 5–8 hours | Monitored by HPLC | |

| Workup | Filtration, washing with ethanol, extraction with dichloromethane and NaOH solution, drying | Vacuum drying yields solid product |

This method is noted for its simplicity, low cost, and safety, although yields are moderate. While this method is for pyrimidines, it suggests potential adaptation for pyridine analogs.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct amidation via acyl chloride | High purity, well-established | Requires handling of acid chlorides | 70–90 | Suitable for scale-up |

| Suzuki cross-coupling | Versatile, allows substitution tuning | Requires palladium catalysts, longer reaction times | 40–80 | Good for structural diversity |

| TiCl4-mediated one-pot condensation | One-step, moderate conditions | Moderate yields, sensitive reagents | 37–75 | Useful for related heterocycles |

| One-step reaction with 2-bromomalonaldehyde | Simple operation, inexpensive raw materials | Moderate yields, limited to pyrimidines | 33–43 | Potential for adaptation |

Summary of Research Findings and Recommendations

- The direct amidation of 5-bromo-pyridine-2-carboxylic acid derivatives via acyl chloride intermediates remains the most straightforward and high-yielding method for preparing 5-bromo-N-phenylpyridine-2-carboxamide.

- Palladium-catalyzed Suzuki coupling offers a powerful synthetic tool to access diverse derivatives, including the introduction of the phenyl group, but requires optimization of catalytic conditions.

- Emerging one-pot condensation methods mediated by TiCl4 or involving 2-bromomalonaldehyde show promise for related heterocyclic systems and may be adapted for pyridine carboxamides with further research.

- Reaction parameters such as solvent choice, temperature control, and purification techniques critically influence yield and product purity.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compounds, with characteristic amidic carbonyl stretching in IR (1670–1640 cm⁻¹) and proton signals in NMR consistent with substitution patterns.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as potassium fluoride and other nucleophiles are commonly used.

Suzuki Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-phenylpyridine-2-carboxamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP). The compound induces apoptosis through the activation of caspase pathways, crucial for programmed cell death.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the NLRP3 inflammasome activation, reducing pro-inflammatory cytokines like IL-1β and IL-18. This suggests its potential application in treating chronic inflammatory conditions.

- Antiviral Activity : Similar derivatives have been synthesized and tested for their ability to inhibit viral replication, showing moderate antiviral activities against specific viruses.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, expanding the library of compounds available for further research.

- Regioselective Arylations : The compound has been employed in regioselective ortho arylation reactions, demonstrating its utility in constructing complex aromatic systems through C-H bond activation.

Agricultural Applications

The compound has been explored for its herbicidal properties:

- Herbicide Development : Research indicates that phenylpyridine derivatives can exhibit moderate herbicidal activity against various weeds such as Digitaria sanguinalis and Setaria viridis. The synthesis of these derivatives involved rigorous bioassay evaluations.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Inhibits NLRP3 inflammasome activation | |

| Antiviral Activity | Moderate activity against specific viruses | |

| Organic Synthesis | Cross-Coupling Reactions | Novel pyridine derivatives synthesized |

| Regioselective Arylations | Successful C-H bond activation | |

| Agricultural Applications | Herbicide Development | Moderate activity against specific weeds |

Case Study 1: Inhibition of Cancer Cell Growth

A study on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound induced G1 phase arrest and promoted apoptosis through mitochondrial pathway activation.

Case Study 2: Neuroprotective Effects

In models of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound reduced neuronal cell death and improved cognitive function in mice. This highlights its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation.

Mechanism of Action

The mechanism of action of 5-bromo-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and key features of analogous compounds:

Substituent Effects on Reactivity and Properties

- Halogen Influence: Bromine at the 5-position (common across analogs) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. Bromine’s larger atomic size compared to chlorine may increase steric hindrance, affecting reaction kinetics.

Amide vs. Amine Linkages :

- Carboxamide groups (e.g., in the target compound) engage in stronger hydrogen bonding than amines, as seen in 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine , where N–H···N hydrogen bonds stabilize crystal packing .

- N-Methoxy-N-methyl substitution (e.g., in ’s compound) reduces hydrogen-bonding capacity but increases lipophilicity, which may improve membrane permeability in drug candidates .

- This contrasts with carboxamide groups, which balance electronic and steric effects .

Research Findings and Implications

- Crystallography and Stability : Hydrogen bonding in carboxamide derivatives (e.g., dimers in ) enhances thermal stability and crystallinity, critical for pharmaceutical formulation .

- Pharmacological Potential: While direct data on the target compound is lacking, bromopyridine analogs demonstrate anti-tumor, anti-viral, and antimicrobial activities, suggesting broad applicability .

- Computational Insights : Density-functional theory (DFT) methods (as in ) could predict electronic properties and reaction pathways for these compounds, aiding in rational design .

Biological Activity

5-Bromo-N-phenylpyridine-2-carboxamide is an organic compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a phenyl group and a carboxamide functional group, contributing to its unique chemical properties and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 280.12 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various biological effects, including modulation of cell signaling pathways and inhibition of cancer-related processes. The compound has been investigated for its potential as an inhibitor of enzymes involved in cancer pathways, suggesting its role in anticancer therapy.

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit moderate antioxidant activities. This property is crucial as it can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit specific cancer-related enzymes and receptors, suggesting its application in cancer treatment strategies. For example, the compound may target pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory responses by interacting with relevant biological macromolecules, thus presenting another avenue for therapeutic application.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features and unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-N-methylpyridine-2-carboxamide | Methyl group instead of phenyl | Potentially different biological activity |

| 4-Bromo-N-phenylpyridine-2-carboxamide | Bromine at position 4 | Altered electronic properties |

| N-(4-Bromophenyl)pyridine-3-carboxamide | Different position of carboxamide | Variability in reactivity |

These comparisons illustrate how variations in substitution patterns can affect both chemical behavior and biological activity, emphasizing the importance of structural nuances in medicinal chemistry.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antioxidant Activity Study : A bioassay revealed that certain derivatives exhibited moderate antioxidant activities, indicating potential protective effects against oxidative stress-related diseases.

- Anticancer Research : Investigations into the compound's inhibitory effects on cancer-related enzymes have shown promising results, suggesting its viability as a lead compound in cancer drug development.

- Inflammation Modulation : Research exploring the anti-inflammatory effects demonstrated that the compound could influence inflammatory pathways, making it a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-N-phenylpyridine-2-carboxamide, and how can factorial design improve yield?

- Method : The compound is synthesized via reductive amination using sodium cyanoborohydride under reflux conditions in methanol. Key variables include molar ratios, temperature, and reaction duration. Factorial design (e.g., 2³ experiments) can systematically optimize these parameters to maximize yield and minimize side products .

Q. Which spectroscopic and chromatographic methods confirm the purity and structural integrity of this compound?

- Method : Use HPLC (≥95% purity threshold) for quantitative analysis and single-crystal X-ray diffraction for structural confirmation. Intermolecular hydrogen bonds (N–H···N) and π-π stacking observed in crystallography validate packing stability. Complementary techniques include NMR (¹H/¹³C) and FT-IR for functional group verification .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Method : Follow GHS guidelines for halogenated aromatics: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers. Monitor for acute toxicity (Oral-LD50) and environmental hazards (WGK 3 classification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the phenyl or pyridine rings?

- Method : Employ response surface methodology (RSM) to analyze substituent effects on steric/electronic parameters. For example, electron-withdrawing groups on the phenyl ring may reduce reactivity, requiring adjusted catalysts (e.g., Pd/C for cross-coupling). Statistical tools like ANOVA identify significant variables .

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

- Method : Use ACD/Labs Percepta for logP, pKa, and solubility predictions. Density Functional Theory (DFT) simulations model charge distribution and reaction pathways. Molecular docking studies assess bioactivity, particularly for antimicrobial or anticancer applications .

Q. How does crystallographic analysis elucidate intermolecular interactions in derivatives of this compound?

- Method : Single-crystal X-ray diffraction reveals hydrogen-bonded dimers (e.g., N–H···N) and π-π interactions between aromatic rings. These interactions influence solubility and melting points, critical for formulation studies .

Q. What methodologies optimize cross-coupling reactions using this compound as a substrate?

- Method : Suzuki-Miyaura coupling with Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves aryl-aryl bonds. Monitor reaction progress via TLC and optimize ligand/base pairs (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress dehalogenation side reactions .

Q. How can membrane separation technologies enhance the scalability of this compound purification?

- Method : Nanofiltration membranes (MWCO 300–500 Da) separate unreacted starting materials from the product. Continuous flow systems coupled with membrane reactors reduce solvent use and improve throughput, aligning with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.